3-Benzyloxyphenyl isothiocyanate
Overview
Description
3-Benzyloxyphenyl isothiocyanate is an organic compound with the molecular formula C14H11NOS. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is known for its diverse applications in synthetic chemistry and biological research due to its unique structural properties .
Mechanism of Action
Target of Action
Isothiocyanates, in general, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
Isothiocyanates are known to interact with biological targets through their –n=c=s functional group . They can form covalent bonds with biological macromolecules, which may lead to changes in the function of these targets .
Biochemical Pathways
Isothiocyanates are known to influence various signaling pathways, cell cycle regulation, and apoptosis, which could contribute to their antimicrobial, anti-inflammatory, and anticancer properties .
Result of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Biochemical Analysis
Biochemical Properties
3-Benzyloxyphenyl isothiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione S-transferase, an enzyme involved in detoxification processes. The compound forms covalent bonds with the thiol group of cysteine residues in proteins, leading to the formation of thiourea derivatives. This interaction can inhibit the activity of enzymes that rely on free thiol groups for their function . Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their activity and downstream effects.
Cellular Effects
This compound has been shown to influence various cellular processes. In cancer cells, it induces apoptosis, a programmed cell death mechanism, by activating caspases and increasing the expression of pro-apoptotic proteins. The compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism. In normal cells, this compound can modulate the expression of antioxidant enzymes, enhancing the cell’s ability to counteract oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The isothiocyanate group reacts with nucleophilic sites, such as the thiol groups of cysteine residues in proteins. This reaction can lead to enzyme inhibition or activation, depending on the target protein. For example, the inhibition of glutathione S-transferase by this compound results in the accumulation of reactive oxygen species, which can induce oxidative stress and cell death . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Over time, the degradation products may lose their biological activity or exhibit different effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, such as prolonged activation of apoptosis pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses and protect against oxidative stress. At high doses, it can induce toxicity and cause adverse effects, such as liver damage and inflammation. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity . These findings highlight the importance of optimizing the dosage for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450 and glutathione S-transferase. The compound can affect metabolic flux by altering the activity of these enzymes and influencing the levels of metabolites. For example, the inhibition of glutathione S-transferase by this compound can lead to the accumulation of reactive oxygen species and oxidative stress . Additionally, the compound can modulate the expression of genes involved in metabolism, further affecting metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, the compound can bind to albumin in the bloodstream, facilitating its transport to different tissues. Once inside the cells, this compound can be sequestered in specific compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific organelles or compartments through targeting signals or post-translational modifications. For example, the presence of a mitochondrial targeting signal can direct this compound to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Additionally, the compound can be localized to the nucleus, affecting gene expression and transcriptional regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzyloxyphenyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 3-benzyloxyaniline with thiophosgene under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The process involves the formation of an intermediate isothiocyanate, which is then purified to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxyphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form thiourea derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds under specific conditions
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common reagents used in reactions with this compound.
Solvents: Dichloromethane, toluene, and dimethylformamide are frequently used solvents.
Catalysts: Lewis acids and bases can be employed to facilitate certain reactions.
Major Products:
Thiourea Derivatives: Formed through substitution reactions with amines.
Heterocyclic Compounds: Resulting from cyclization reactions.
Scientific Research Applications
3-Benzyloxyphenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- 4-Methoxyphenyl isothiocyanate
Comparison: 3-Benzyloxyphenyl isothiocyanate is unique due to the presence of the benzyloxy group, which can influence its reactivity and biological activity. Compared to phenyl isothiocyanate and benzyl isothiocyanate, the benzyloxy group provides additional sites for chemical modification, potentially enhancing its versatility in synthetic applications. The compound’s distinct structural features also contribute to its specific interactions with biological targets, making it a valuable tool in research .
Properties
IUPAC Name |
1-isothiocyanato-3-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c17-11-15-13-7-4-8-14(9-13)16-10-12-5-2-1-3-6-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLFNDXMZQJMDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340089 | |
Record name | 3-Benzyloxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-36-6 | |
Record name | 3-Benzyloxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206559-36-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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